molecular formula C22H23ClN2O3S B2922119 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396867-61-0

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2922119
CAS RN: 1396867-61-0
M. Wt: 430.95
InChI Key: OYHLHAFREAKMEG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, a methylisoxazole ring, a furan ring, and a piperidine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis processes. For example, the Suzuki–Miyaura coupling is a common method used to form carbon-carbon bonds in organic compounds .


Molecular Structure Analysis

The compound’s molecular structure is likely complex due to the presence of multiple rings and functional groups. The presence of these groups can influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the isoxazole ring could participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, while the piperidine ring could influence its basicity .

Scientific Research Applications

Microwave Assisted Synthesis and Biological Applications

A study by Ravula et al. (2016) explores the microwave-assisted synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial properties. This research demonstrates the utility of microwave irradiation in enhancing the synthesis efficiency of complex organic compounds, potentially including molecules with similar structural features to the one . The compounds synthesized showed promising biological activities, suggesting that similar methodologies could be applied to synthesize and evaluate the biological activities of the subject compound (Ravula et al., 2016).

Isomorphous Structures and Exchange Rules

Research by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted heterocyclic analogues demonstrates the chlorine-methyl (Cl-Me) exchange rule. This study's findings on molecular structures and their interactions could provide a foundation for understanding the structural behavior of complex molecules like the one of interest, especially in terms of substituent effects on molecular properties (Swamy et al., 2013).

Molecular Interaction Studies

A paper by Shim et al. (2002) discusses the molecular interaction of a cannabinoid receptor antagonist, highlighting the application of molecular docking and conformational analysis in understanding receptor-ligand interactions. Similar studies could be directed towards our compound of interest to predict its potential interactions with biological targets, thereby elucidating its possible therapeutic applications (Shim et al., 2002).

Synthesis and Bioactivity of Heterocyclic Compounds

Research by Hafez et al. (2016) on the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities underscores the significance of heterocyclic compounds in drug discovery. This study implies that the design and synthesis of molecules with intricate heterocyclic frameworks, akin to the compound , could lead to the discovery of new therapeutic agents (Hafez et al., 2016).

Docking and Theoretical Studies

A detailed examination by Sivakumar et al. (2021) combines spectroscopic analysis, DFT calculations, and molecular docking studies on a specific heterocyclic compound, providing a comprehensive approach to understanding its structure-activity relationship. Such multidisciplinary research methodologies could be instrumental in investigating the scientific applications of "(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone" (Sivakumar et al., 2021).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-15-20(21(24-28-15)18-6-2-3-7-19(18)23)22(26)25-10-8-16(9-11-25)13-29-14-17-5-4-12-27-17/h2-7,12,16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHLHAFREAKMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

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